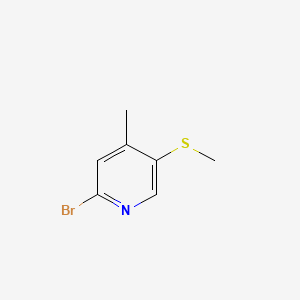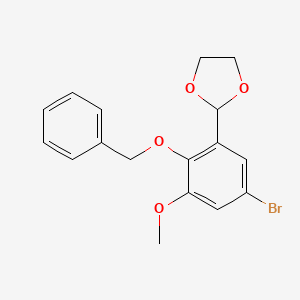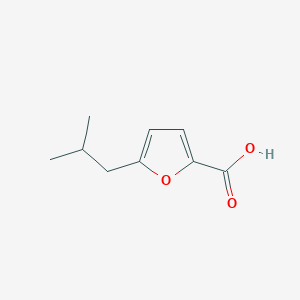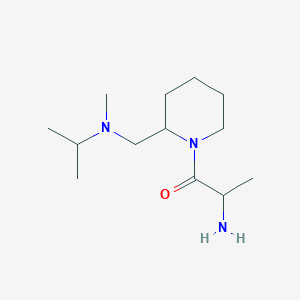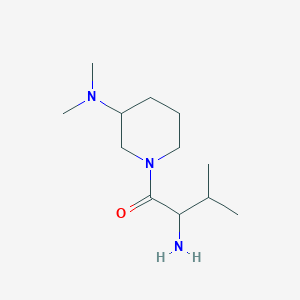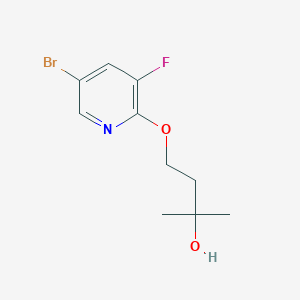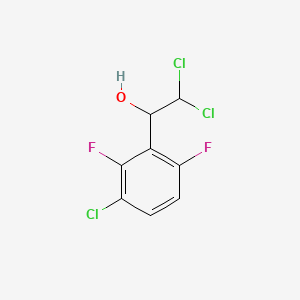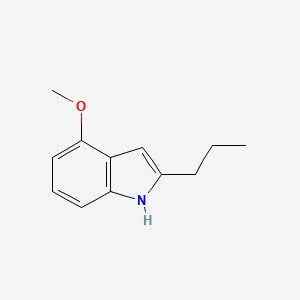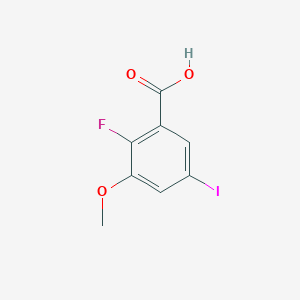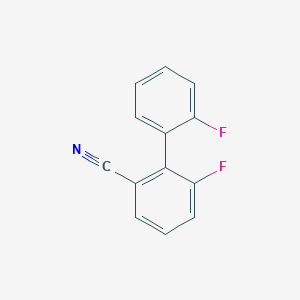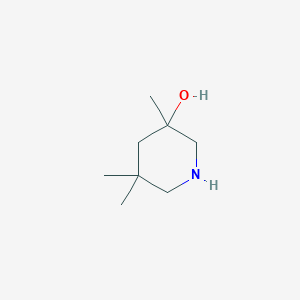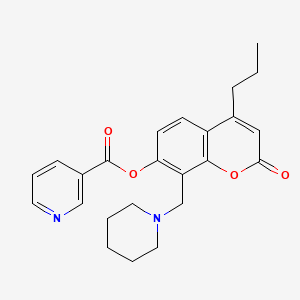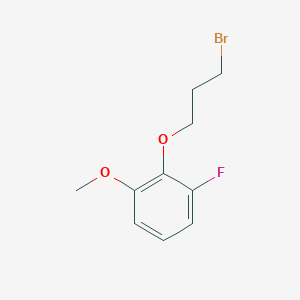
2-(3-Bromopropoxy)-1-fluoro-3-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromopropoxy)-1-fluoro-3-methoxybenzene is an organic compound that features a benzene ring substituted with a bromopropoxy group, a fluorine atom, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopropoxy)-1-fluoro-3-methoxybenzene typically involves the reaction of 1-fluoro-3-methoxybenzene with 3-bromopropanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like chloroform or dichloromethane under reflux conditions . The product is then purified through standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromopropoxy)-1-fluoro-3-methoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the bromine atom or to modify the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, resulting in compounds like 2-(3-azidopropoxy)-1-fluoro-3-methoxybenzene.
Oxidation: Products include 2-(3-bromopropoxy)-1-fluoro-3-formylbenzene.
Reduction: Products include 2-(3-propoxy)-1-fluoro-3-methoxybenzene.
Scientific Research Applications
2-(3-Bromopropoxy)-1-fluoro-3-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromopropoxy)-1-fluoro-3-methoxybenzene involves its interaction with various molecular targets. The bromopropoxy group can undergo nucleophilic substitution, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. The fluorine and methoxy groups can influence the compound’s electronic properties, affecting its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromopropoxy)tetrahydro-2H-pyran: Similar in structure but lacks the fluorine and methoxy groups.
4-(3-Bromopropoxy)-2H-chromen-2-one: Contains a chromenone ring instead of a benzene ring.
1-(3-Bromopropoxy)-2-fluorobenzene: Lacks the methoxy group.
Uniqueness
2-(3-Bromopropoxy)-1-fluoro-3-methoxybenzene is unique due to the presence of both fluorine and methoxy groups on the benzene ring. These substituents can significantly alter the compound’s chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C10H12BrFO2 |
|---|---|
Molecular Weight |
263.10 g/mol |
IUPAC Name |
2-(3-bromopropoxy)-1-fluoro-3-methoxybenzene |
InChI |
InChI=1S/C10H12BrFO2/c1-13-9-5-2-4-8(12)10(9)14-7-3-6-11/h2,4-5H,3,6-7H2,1H3 |
InChI Key |
PHVLGCOZDZAFBE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)F)OCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


